molecular formula C9H11BrN2 B1313280 3-Bromo-4-(pyrrolidin-1-yl)pyridine CAS No. 257937-23-8

3-Bromo-4-(pyrrolidin-1-yl)pyridine

Cat. No. B1313280
M. Wt: 227.1 g/mol
InChI Key: MBBBWYVLXDPSHM-UHFFFAOYSA-N
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Description

3-Bromo-4-(pyrrolidin-1-yl)pyridine is a chemical compound that consists of a pyrrolidinyl group attached to the 4-position of pyridine . It is related to other compounds such as 3-Bromo-2-fluoro-6-(pyrrolidin-1-yl)pyridine .


Synthesis Analysis

The synthesis of pyrrolidine derivatives, including 3-Bromo-4-(pyrrolidin-1-yl)pyridine, can be achieved through various methods. One common approach involves the N-heterocyclization of primary amines with diols . Another method involves the functionalization of preformed pyrrolidine rings, such as proline derivatives .


Molecular Structure Analysis

The molecular structure of 3-Bromo-4-(pyrrolidin-1-yl)pyridine is characterized by a pyrrolidinyl group attached to the 4-position of pyridine . The structure can be represented by the SMILES string Fc1nc(ccc1Br)N2CCCC2 .

Scientific Research Applications

Synthesis and Antibacterial Activity

One application of 3-Bromo-4-(pyrrolidin-1-yl)pyridine is in synthesizing new cyanopyridine derivatives with potential antibacterial activity. For example, 2-Bromo-4-(pyrrolidin-1-yl)pyridine-3-carbonitrile has been used as a substrate to synthesize derivatives exhibiting antimicrobial activity against various aerobic and anaerobic bacteria. These compounds showed minimal inhibitory concentration values ranging from 6.2 to 100 µg/mL, indicating their effectiveness in inhibiting bacterial growth (Bogdanowicz et al., 2013).

Microbiological Activity

Another study focused on synthesizing 2-mercapto-4-(pyrrolidin-1-yl)pyridine derivatives starting from 2-bromo-4-(pyrrolidin-1-yl)pyridine-3-carbonitrile. These derivatives showed significant bacteriostatic and antituberculosis activity, highlighting the compound's potential in developing new antibacterial agents (Miszke et al., 2008).

Photophysical Studies

In photophysical research, compounds like 2-(3-bromo-1H-pyrazol-5-yl)pyridine, a related derivative, have been studied for their unique photoreactions. These studies include exploring excited-state intramolecular and intermolecular proton transfer, contributing to the understanding of photophysical properties in similar compounds (Vetokhina et al., 2012).

Synthesis of Time-Resolved Fluorescence Immunoassay Chelates

A bifunctional chelate intermediate for time-resolved fluorescence immunoassay, 4-bromo-2,6-bis(3-(bromomethyl)-1H-pyrazol-1-yl)pyridine, was synthesized from a related bromo-pyridine compound. This synthesis contributes to the development of biochemical assays and diagnostic tools (Pang Li-hua, 2009).

properties

IUPAC Name

3-bromo-4-pyrrolidin-1-ylpyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11BrN2/c10-8-7-11-4-3-9(8)12-5-1-2-6-12/h3-4,7H,1-2,5-6H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MBBBWYVLXDPSHM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(C1)C2=C(C=NC=C2)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11BrN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10444052
Record name 3-bromo-4-(pyrrolidin-1-yl)pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10444052
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

227.10 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Bromo-4-(pyrrolidin-1-yl)pyridine

CAS RN

257937-23-8
Record name 3-bromo-4-(pyrrolidin-1-yl)pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10444052
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1
Citations
J Amin - 2010 - ueaeprints.uea.ac.uk
Intermolecular and intramolecular dynamic kinetic resolution were detected for organocobalt complexed diynes prepared from the complexation of an alkyne to dicobalt hexacarbonyl, …
Number of citations: 4 ueaeprints.uea.ac.uk

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